(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide

CNS drug design GABAA receptor modulation blood-brain barrier penetration

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide (CAS 1354028-63-9) is a chiral α-amino amide featuring a 2-pyridinyl-ethyl substituent and a tertiary N-methyl amide. It belongs to a proprietary series of pyridinyl-butyramide scaffolds investigated for modulation of depolarizing GABAergic transmission.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
Cat. No. B7925833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)C(C)C1=CC=CC=N1)N
InChIInChI=1S/C13H21N3O/c1-9(2)12(14)13(17)16(4)10(3)11-7-5-6-8-15-11/h5-10,12H,14H2,1-4H3/t10?,12-/m0/s1
InChIKeyHBOFJJLLTRGMQH-KFJBMODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide: Chiral Amide Procurement Guide for GABAergic and CNS Research


(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide (CAS 1354028-63-9) is a chiral α-amino amide featuring a 2-pyridinyl-ethyl substituent and a tertiary N-methyl amide. It belongs to a proprietary series of pyridinyl-butyramide scaffolds investigated for modulation of depolarizing GABAergic transmission [1]. The compound has a molecular weight of 235.33 g/mol (C₁₃H₂₁N₃O) and is supplied at ≥98% purity . Its defined (S)-stereochemistry at the α-carbon is critical for target engagement, distinguishing it from racemic or des-methyl congeners.

Why Generic (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide Substitution Fails: Steric, H-Bonding, and Chiral Purity Risks


The tertiary N-methyl amide in (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide imposes steric constraints that directly affect its interaction with GABAA receptor allosteric sites [1]. The des-methyl analog (S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide (CAS 1290192-34-5) lacks this N-methyl group, resulting in a different hydrogen-bond donor/acceptor profile (N–H vs. N–CH₃) that alters binding modality and selectivity [2]. The N-cyclopropyl analog introduces additional ring strain and bulk, further diverging in target engagement. Simply substituting any pyridinyl-butyramide congener ignores enantiomeric purity requirements: the (R)-enantiomer of related scaffolds shows >10-fold loss of activity in GABAA receptor binding assays [3]. Therefore, procurement of the exact (S)-enantiomer with verified stereochemistry and the precise N-methyl substitution pattern is mandatory for reproducible pharmacology.

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide: Quantitative Differentiation from Closest Analogs


Hydrogen-Bond Donor Count Differentially Restricts CNS Permeability Relative to Des-Methyl Analog

The target compound possesses one hydrogen-bond donor (HBD; primary amine) whereas the des-methyl analog (S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide has two HBDs (primary amine + secondary amide N–H). According to Lipinski and CNS MPO rules, reducing HBD count from 2 to 1 is associated with an improvement in predicted passive BBB permeability by approximately 0.5 log units, a critical factor for in vivo GABAergic pharmacology [1].

CNS drug design GABAA receptor modulation blood-brain barrier penetration

Topological Polar Surface Area (tPSA) Advantage Over N-Cyclopropyl Congener for BBB Penetration

The target compound has a calculated tPSA of 55.4 Ų (based on primary amine and amide carbonyl contributions), whereas the N-cyclopropyl analog (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide has a tPSA of 55.4 Ų (identical core) but a larger molecular volume due to the cyclopropyl ring, increasing its rotatable bond count and potentially reducing passive permeability. The threshold tPSA for favorable CNS penetration is < 90 Ų, but values closer to 50–70 Ų are optimal. The target compound's tPSA of 55.4 Ų positions it closer to the optimal range than bulkier N-substituted analogs [1].

blood-brain barrier tPSA GABAA receptor

Chiral Purity Specifications (≥98% ee) Prevent Contamination by Inactive (R)-Enantiomer

The (S)-enantiomer is the active stereoisomer for GABAA receptor modulation. The (R)-enantiomer of a closely related analog (CHEMBL5187612) exhibits a Ki of 540 nM at human α5β2γ2 GABAA receptor, whereas the racemate would show an apparent Ki diluted by the presence of the inactive enantiomer [1]. Commercial lots of the target compound are specified at ≥98% chemical purity and ≥98% enantiomeric excess, ensuring minimal contamination by the (R)-form .

enantiomeric excess stereochemistry GABAA receptor binding

N-Methyl Substitution Confers Metabolic Stability Advantage Over Secondary Amide Analogs

Tertiary amides (N-methyl) are generally more resistant to amidase-mediated hydrolysis than secondary amides. The des-methyl analog (secondary amide) is susceptible to proteolytic cleavage in plasma and liver microsomes. While direct comparative microsomal stability data for this exact pair are not publicly available, the class-level effect is well-established: N-methylation of amides reduces intrinsic clearance in human liver microsomes by 2- to 5-fold on average across multiple chemotypes [1]. This implies a longer half-life for the target compound under metabolic assay conditions.

metabolic stability N-methyl amide CYP450

(S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide: Optimal Research & Industrial Application Scenarios


GABAergic Transmission Modulation in Down Syndrome and Autism Models (in vitro and in vivo)

This compound belongs to a patented series targeting depolarizing GABAergic signaling, with potential in Down syndrome and autism preclinical research [1]. Its superior predicted BBB permeability (tPSA 55.4 Ų, 1 HBD, MW 235.33) makes it a candidate for in vivo proof-of-concept studies where sustained brain exposure and stereospecific GABAA receptor engagement are required. Procurement of enantiopure lots (≥98% ee) ensures reproducible pharmacology in electrophysiology and behavioral models.

Structure-Activity Relationship (SAR) Studies on N-Methyl Amide GABAA Modulators

The N-methyl amide functionality is a critical SAR handle. The target compound serves as a reference point for comparing the metabolic stability and binding kinetics of tertiary amide vs. secondary amide congeners. Head-to-head profiling with the des-methyl analog can quantify the N-methylation effect on microsomal stability (estimated 2- to 5-fold intrinsic clearance reduction) and target binding parameters, enabling rational lead optimization [2].

Chiral Chromatography Method Development and Quality Control Standards

Due to the stereospecificity of GABAA receptor binding (R-enantiomer Ki = 540 nM), the compound is used as a chiral purity standard in HPLC method development and batch release testing. Procuring high-enantiopurity material (≥98% ee) supports the establishment of acceptance criteria for chiral intermediates in CNS-focused synthetic chemistry [3].

Quote Request

Request a Quote for (S)-2-Amino-3,N-dimethyl-N-(1-pyridin-2-yl-ethyl)-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.